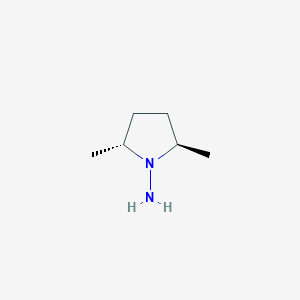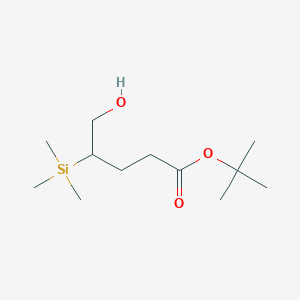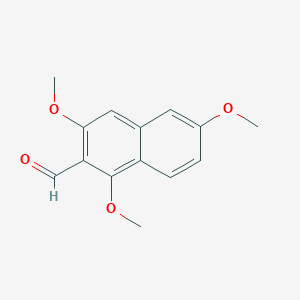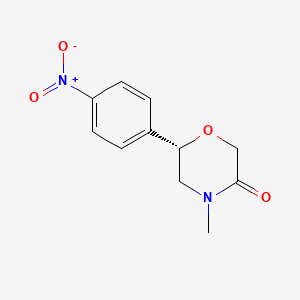
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with the molecular formula C6H13N. This compound is notable for its two chiral centers, which give it specific stereochemical properties. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize biocatalysts or chiral auxiliaries to achieve high enantioselectivity. The use of membrane reactors and other advanced technologies can further improve the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often include controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imines, reduction may produce secondary amines, and substitution reactions can result in various alkylated derivatives .
Applications De Recherche Scientifique
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine
- (2R,5R)-2,5-Diphenylpyrrolidine
Uniqueness
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
834880-35-2 |
|---|---|
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2R,5R)-2,5-dimethylpyrrolidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
JAOYAXFZIAGXFI-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N1N)C |
SMILES canonique |
CC1CCC(N1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)

![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)



![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)

![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)



